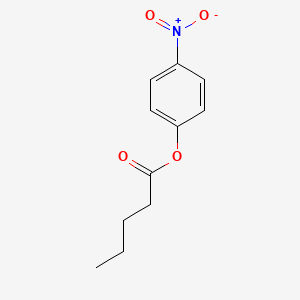
4-Nitrophenyl valerate
Overview
Description
4-Nitrophenyl valerate is a substrate solution that has been used to measure the rate of p-nitrophenol formation . It has also been used as a substrate to measure general esterase activity in hepatopancreas extracts .
Synthesis Analysis
4-Nitrophenyl valerate is a versatile synthetic compound widely employed in diverse scientific research applications. This nitro-substituted ester of phenylacetic acid serves as a valuable reagent in organic synthesis, a ligand in coordination chemistry, and a substrate in enzymatic studies .Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl valerate is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
4-Nitrophenyl valerate has been used as a substrate solution to measure the rate of p-nitrophenol formation using p-nitrophenyl valerate as substrate .Scientific Research Applications
Neurotoxic Esterase Activity Assay : Soliman, Curley, and El-Sebae (1981) developed a direct photometric method for assaying neurotoxic esterase (NTE) activity using 4-nitrophenyl valerate as a substrate. This method enables detailed kinetic studies of NTE (Soliman, Curley, & El-Sebae, 1981).
Quantitation in Analytical Chemistry : Almási, Fischer, and Perjési (2006) developed an ion-pair HPLC method for simultaneous determination of 4-nitrophenol and its conjugates, highlighting its use as a model substrate to investigate conjugative drug metabolism (Almási, Fischer, & Perjési, 2006).
Surface Grafting in Material Science : Adenier et al. (2005) described the grafting of 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction, showcasing its application in surface modification and materials chemistry (Adenier et al., 2005).
Environmental Toxicology : Haghighi Podeh, Bhattacharya, and Qu (1995) studied the toxic effects of nitrophenols, including 4-nitrophenyl valerate, on acetate enrichment in methanogenic systems, contributing to our understanding of environmental pollutants (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Biomarker Use in Ecotoxicology : Attademo et al. (2011) used B-esterase activities, including carboxylesterase using 4-nitrophenyl valerate, as biomarkers to diagnose pesticide exposure in frog species, highlighting its role in environmental monitoring (Attademo et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(4-nitrophenyl) pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-4-11(13)16-10-7-5-9(6-8-10)12(14)15/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQXEHRFVKJLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336362 | |
| Record name | 4-Nitrophenyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl valerate | |
CAS RN |
1956-07-6 | |
| Record name | 4-Nitrophenyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



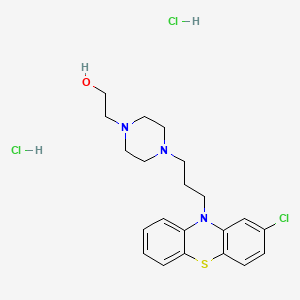
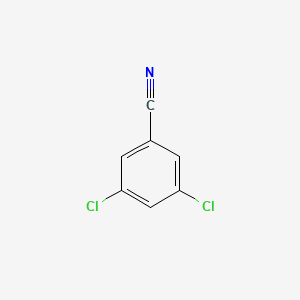
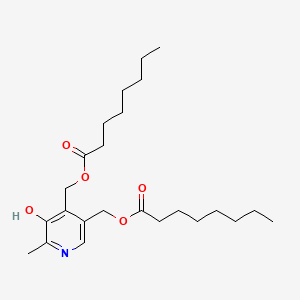
![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)

![5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B1202951.png)
![2-[(5-amino-1-phenacyl-1,2,4-triazol-3-yl)thio]-N-(3-cyano-4,5-dimethyl-2-thiophenyl)acetamide](/img/structure/B1202954.png)
![4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine](/img/structure/B1202955.png)
![2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester](/img/structure/B1202958.png)
![[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1202959.png)
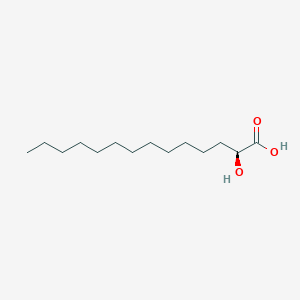
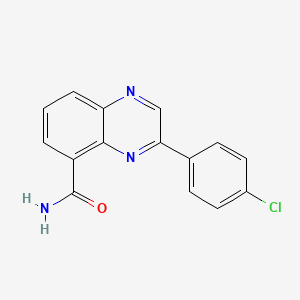
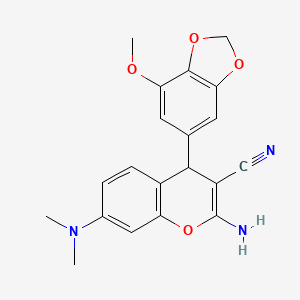
![2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline](/img/structure/B1202964.png)